3-Aminobutanoic acid
Overview
Description
3-Aminobutanoic acid is an organic compound that is of significant interest in the field of synthetic chemistry due to its potential applications in pharmaceuticals and as a building block for various organic syntheses. The compound is a beta-amino acid, which is a type of amino acid where the amino group is at the β-position from the carboxylate group.
Synthesis Analysis
The synthesis of (S)-3-aminobutanoic acid has been improved through a greener, enantioselective chemoenzymatic process. This process involves an aza-Michael addition, enzymatic resolution, hydrolysis, and hydrogenation steps, leading to a high enantiomeric excess of 99% and an overall yield of 28% . Another method for synthesizing 3-alkyl-4-aminobutanoic acids includes the Michael addition of nitromethane to 2-alkenoic esters, followed by catalytic hydrogenation and acid hydrolysis . Additionally, optically active 2-alkyl-3,4-iminobutanoic acids have been synthesized from aspartic acid, which involves alkyl group introduction, aziridine ring construction, and protection group removal .
Molecular Structure Analysis
The molecular structure of 3-aminobutanoic acid is characterized by the presence of an amino group and a carboxylic acid group separated by two carbon atoms. The compound's structure allows for various modifications and the introduction of different functional groups, leading to the synthesis of a wide range of derivatives with potential biological activity.
Chemical Reactions Analysis
3-Aminobutanoic acid derivatives have been used as substrates for cyclization reactions, yielding various cyclic compounds such as γ-lactones, oxazolidinones, oxazolines, and aziridines . The C3 nitrogen group function plays a key role in these reactions, while the C2 alcohol function is less reactive. Diastereoselective alkylation of 3-aminobutanoic acid has also been achieved, providing access to α-substituted β-amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminobutanoic acid derivatives are influenced by the presence of functional groups and the molecular structure. For instance, the introduction of a trifluoromethyl group leads to compounds like (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid, which have unique properties due to the electron-withdrawing effect of the trifluoromethyl group . The enantiomeric purity of these compounds is crucial for their potential biological activity, and methods have been developed to achieve high enantioselectivity in their synthesis.
Scientific Research Applications
Vibrational Spectra and Structure Analysis
Study of Vibrational Spectra : 3-Aminobutanoic acid, being an unnatural amino acid, exhibits interesting vibrational spectra properties when in its zwitterionic form. Detailed vibrational studies, supported by DFT calculations, reveal the structural dynamics of 3-Aminobutanoic acid, particularly highlighting the zwitterionic dimer structure formed by bonding between the -NH3+ and anion - CO2¯ groups. Such detailed spectral analysis aids in understanding the molecular interactions and stability of this amino acid under different environmental conditions (Yalagi, 2022).
Green Synthesis Processes
Greener Synthesis of (S)-3-aminobutanoic acid : The research on developing environmentally friendly synthesis processes for (S)-3-aminobutanoic acid is notable. An improved chemoenzymatic synthesis method was developed, emphasizing minimal use of organic solvents and a more eco-friendly profile, as evidenced by a low E-factor. This work is significant in the field of green chemistry, providing a sustainable approach to synthesizing this compound with high enantiomeric purity (Weiss, Brinkmann, & Gröger, 2010).
Biopolymer and Peptide Research
Biopolymer and Peptide Studies : The research delves into the importance of 3-hydroxybutanoic acid and its derivatives in chemical biology. It highlights the structural and functional significance of β- and γ-peptides, which incorporate 3-hydroxybutanoic acid residues. These peptides demonstrate remarkable stability and form stable secondary structures, proving useful as scaffolds for peptide mimics and possessing various biological properties like antibacterial and antiproliferative activities (Seebach et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-aminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBBZSWEGYTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040975 | |
Record name | beta-Aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Aminobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 25 °C | |
Record name | 3-Aminobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Aminobutanoic acid | |
CAS RN |
541-48-0, 2835-82-7 | |
Record name | β-Aminobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-48-0 | |
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Record name | beta-Aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541480 | |
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Record name | DL-3-Aminobutyric acid | |
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Record name | Butanoic acid, 3-amino- | |
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Record name | beta-Aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.986 | |
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Record name | DL-3-aminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .BETA.-AMINOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4282SA5CTS | |
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Record name | 3-Aminobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193.0 °C | |
Record name | 3-Aminobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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